6-(benzyloxy)-1-(1-chloroethyl)isoquinoline
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Overview
Description
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group at the 6th position and a 1-chloroethyl group at the 1st position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Introduction of 1-Chloroethyl Group: The 1-chloroethyl group can be introduced through the reaction of the isoquinoline derivative with chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The 1-chloroethyl group can be reduced to form an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include ammonia (NH₃), primary amines (R-NH₂), and thiols (R-SH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted isoquinoline.
Substitution: Amino or thio-substituted isoquinoline derivatives.
Scientific Research Applications
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of isoquinoline derivatives with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-1-(1-chloroethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the 1-chloroethyl group can undergo nucleophilic substitution reactions with cellular nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)isoquinoline: Lacks the 1-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
1-(1-Chloroethyl)isoquinoline: Lacks the benzyloxy group, reducing its ability to participate in hydrogen bonding and π-π interactions.
6-Methoxy-1-(1-chloroethyl)isoquinoline: The methoxy group is less bulky than the benzyloxy group, affecting its steric and electronic properties.
Uniqueness
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is unique due to the presence of both the benzyloxy and 1-chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
2344680-38-0 |
---|---|
Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 |
Purity |
95 |
Origin of Product |
United States |
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